(R)-2-((tert-Butoxycarbonyl)amino)-3-(6-(trifluoromethyl)pyridin-3-yl)propanoic acid
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Overview
Description
®-2-((tert-Butoxycarbonyl)amino)-3-(6-(trifluoromethyl)pyridin-3-yl)propanoic acid is a complex organic compound with a unique structure that includes a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a trifluoromethyl-substituted pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-(6-(trifluoromethyl)pyridin-3-yl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Formation of the Pyridine Ring:
Coupling Reaction: The protected amino acid is coupled with the pyridine derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
®-2-((tert-Butoxycarbonyl)amino)-3-(6-(trifluoromethyl)pyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
®-2-((tert-Butoxycarbonyl)amino)-3-(6-(trifluoromethyl)pyridin-3-yl)propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-(6-(trifluoromethyl)pyridin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The amino group can form hydrogen bonds with target proteins, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-3-(6-(trifluoromethyl)pyridin-3-yl)propanoic acid: Lacks the Boc protecting group.
®-2-((tert-Butoxycarbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid: Contains a phenyl ring instead of a pyridine ring.
Uniqueness
®-2-((tert-Butoxycarbonyl)amino)-3-(6-(trifluoromethyl)pyridin-3-yl)propanoic acid is unique due to the presence of both the Boc protecting group and the trifluoromethyl-substituted pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H17F3N2O4 |
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Molecular Weight |
334.29 g/mol |
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid |
InChI |
InChI=1S/C14H17F3N2O4/c1-13(2,3)23-12(22)19-9(11(20)21)6-8-4-5-10(18-7-8)14(15,16)17/h4-5,7,9H,6H2,1-3H3,(H,19,22)(H,20,21)/t9-/m1/s1 |
InChI Key |
ATVCUHXUXISKRS-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CN=C(C=C1)C(F)(F)F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=C(C=C1)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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